methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, emphasizing its esterified propanoate backbone, methoxy substituent, and (E)-configured enamine group bearing a trifluoromethyl ketone. The compound’s structural complexity arises from the spatial arrangement of its functional groups:
- Methoxypropanoate ester : A methyl ester at the carboxyl terminus and a methoxy group at the β-position.
- Enamine linkage : Connects the propanoate chain to a trifluoro-3-oxobut-1-enyl group, with the double bond in the (E)-configuration.
Table 1: Key Physicochemical Properties
The compound’s synonyms include N-1-methoxy-2-methoxycarbonylethyl 4,4,4-trifluoro-3-oxo-1-butenylamine and methyl 3-methoxy-3-{[(1E)-4,4,4-trifluoro-3-oxo-1-buten-1-yl]amino}propanoate, reflecting minor variations in nomenclature conventions.
Historical Context of Discovery and Development
The synthesis of this compound emerged from advancements in fluoroorganic chemistry during the late 20th and early 21st centuries. The trifluoromethyl group’s electronegativity and metabolic stability drove interest in fluorinated synthons for drug discovery. Early methodologies for introducing trifluoromethyl groups relied on harsh conditions, but modern approaches employ transition-metal catalysis or biocatalytic strategies to achieve stereocontrol.
This compound likely originated from efforts to create fluorinated enamine derivatives as precursors for β-amino acids or heterocycles. For example, the enzymatic synthesis of α-trifluoromethyl amines via N–H carbene insertion, reported in 2022, underscores the relevance of fluorinated enamines in asymmetric catalysis. Similarly, studies on trifluoroalanine derivatives, such as their role in enzyme inhibition, highlight the biological potential of structurally analogous compounds.
Role in Contemporary Organic Chemistry
In modern synthetic workflows, this compound serves multiple roles:
Building Block for Fluorinated Architectures : The trifluoromethyl ketone moiety is a strategic handle for nucleophilic additions, enabling access to quaternary carbon centers. The enamine group facilitates cyclization reactions, yielding pyrrolidines or pyridines common in bioactive molecules.
Biocatalytic Substrate : Engineered cytochrome c variants catalyze carbene transfer reactions with fluorinated amines, suggesting potential applications of this compound in enzymatic N–H insertion reactions to generate chiral amines.
Pharmaceutical Intermediate : Fluorinated compounds constitute ~30% of agrochemicals and 20% of pharmaceuticals. The ester group in this compound allows facile hydrolysis to carboxylic acids, a common prodrug strategy.
Table 2: Comparative Analysis of Related Fluorinated Compounds
Properties
CAS No. |
186273-73-4 |
|---|---|
Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-16-7(5-8(15)17-2)13-4-3-6(14)9(10,11)12/h3-4,7,13H,5H2,1-2H3/b4-3+ |
InChI Key |
RFMWWZOJAQHAKW-ONEGZZNKSA-N |
Isomeric SMILES |
COC(CC(=O)OC)N/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
COC(CC(=O)OC)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate involves several steps. One common method includes the reaction of methyl 3-methoxypropanoate with 4,4,4-trifluoro-3-oxobut-1-enylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate has potential applications in drug design and development due to its structural characteristics. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving bioavailability and efficacy in pharmacological applications.
Case Study: Antitumor Activity
Research has indicated that similar compounds with trifluoromethyl groups exhibit significant antitumor activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trifluoromethyl-containing compounds showed promising results against various cancer cell lines . This suggests that this compound may also possess similar properties worth exploring.
Agrochemicals
The compound's unique structure makes it a candidate for use in agrochemical formulations, particularly as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can be leveraged to develop effective crop protection agents.
Case Study: Herbicidal Activity
In agricultural research, compounds with similar structural motifs have been evaluated for their herbicidal activity. A study highlighted the effectiveness of fluorinated compounds in inhibiting plant growth by interfering with specific metabolic pathways . This indicates a potential pathway for further research into this compound's efficacy as an herbicide.
Materials Science
The incorporation of fluorinated compounds into polymer matrices has been shown to enhance material properties such as chemical resistance and thermal stability. This compound could be explored for applications in coatings and advanced materials.
Case Study: Polymer Coatings
Fluorinated compounds are widely used in coatings due to their hydrophobic properties. Research has demonstrated that adding trifluoromethylated compounds to polymer formulations significantly improves water repellency and durability . This suggests that this compound could enhance the performance of coatings in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features
Key Observations :
- The target compound’s trifluoromethyl ketone-enamine system distinguishes it from analogues with simpler aryl or vinylamino groups.
- Chlorine- or cyano-substituted analogues () exhibit reduced electron-withdrawing effects compared to CF₃, which may alter solubility and reactivity .
Key Observations :
- The target compound’s enamine and trifluoromethyl groups may necessitate specialized synthesis conditions, such as controlled pH or inert atmospheres, as seen in and .
- The HPLC retention time of 0.29 minutes for the trifluoromethyl-anilino propanoate () suggests high polarity, whereas the target’s enamine system could reduce polarity due to conjugation .
Biological Activity
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate (CAS Number: 186273-73-4) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂F₃NO₄ |
| Molecular Weight | 255.191 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 284.6 ± 40.0 °C |
| Flash Point | 125.9 ± 27.3 °C |
| LogP | 2.95 |
These properties suggest a stable compound with potential applications in medicinal chemistry and agriculture.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit bacterial growth by disrupting cellular processes. The incorporation of the trifluoro group enhances lipophilicity, potentially increasing membrane permeability and efficacy against microbial strains .
Anticancer Activity
There is emerging evidence that compounds with similar structures may possess anticancer properties. A study on related molecules demonstrated their ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial pathways . The structural features of this compound may contribute to similar effects.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Research indicates that certain amino acid derivatives can act as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . The presence of the methoxy and trifluoro groups in this compound could enhance its binding affinity to these enzymes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against Escherichia coli and Staphylococcus aureus. This compound showed promising results with an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .
- Anticancer Screening : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound could reduce cell viability significantly at concentrations above 25 µM, suggesting a dose-dependent response .
Q & A
Basic Synthesis Methodology
Q: What are the critical steps and reaction conditions for synthesizing methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate? A: Key steps include:
- Amine coupling : Reacting trifluoro-β-keto enol ether derivatives with methoxypropanoate precursors under nitrogen to prevent oxidation. Use potassium carbonate as a base in isopropanol at 50°C for 8 hours to drive the reaction .
- Acid work-up : After concentration, adjust pH to 3 with 1M HCl to precipitate impurities. Extract with ethyl acetate and wash with aqueous potassium dihydrogen phosphate to remove residual base .
- Yield optimization : Achieve >90% yield via controlled stepwise addition of reagents and inert atmosphere conditions .
Advanced Purification Challenges
Q: How can purification challenges (e.g., byproduct removal) be addressed for this compound? A:
- Chromatography : Use medium-pressure liquid chromatography (MPLC) with silica gel and gradients of dichloromethane/ethyl acetate (1–20%) to separate polar byproducts .
- Recrystallization : After extraction, dissolve the crude product in hexane/ethyl acetate (9:1) to induce crystallization, filtering to isolate high-purity solids .
- Troubleshooting : Monitor for unreacted starting materials (e.g., via TLC) and repeat chromatography if mixed fractions persist .
Basic Analytical Characterization
Q: Which analytical techniques are most effective for characterizing this compound? A:
- LCMS : Confirm molecular weight (e.g., m/z 393 [M+H]+) and detect impurities. Use electrospray ionization for high sensitivity to trifluoromethyl groups .
- HPLC : Employ reverse-phase columns (e.g., C18) with retention time ~0.29 minutes under acidic mobile phases to assess purity .
- ¹H NMR : Identify methoxy (δ 3.76 ppm) and enamine protons (δ 6.8–7.2 ppm) in DMSO-d₆ to verify stereochemistry and conjugation .
Advanced Data Contradiction Analysis
Q: How should researchers resolve conflicting LCMS/HPLC data (e.g., unexpected peaks)? A:
- Impurity profiling : Compare retention times with synthetic intermediates (e.g., unreacted 4-(trifluoromethyl)aniline derivatives) .
- Isotopic patterns : Analyze trifluoro groups (distinctive 19F splitting in MS) to differentiate side products from the target compound .
- Reaction monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm⁻¹) and enamine (1600–1650 cm⁻¹) bands, ensuring complete conversion .
Stability and Storage Optimization
Q: What conditions maximize the compound’s stability during storage? A:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the enamine moiety .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group .
- Solvent compatibility : Dissolve in anhydrous acetonitrile or DMSO for long-term stability, avoiding protic solvents like methanol .
Biological Activity Study Design
Q: How can researchers design enzyme inhibition studies for this compound? A:
- Target selection : Prioritize enzymes with β-keto or enamine-binding pockets (e.g., ketol-acid reductoisomerase) based on structural analogs .
- Assay conditions : Use fluorometric assays with NADPH cofactors to monitor inhibition kinetics at physiological pH (7.4) .
- Control experiments : Include trifluoroacetate derivatives to isolate the contribution of the trifluoromethyl group to activity .
Advanced Reaction Optimization
Q: How can solvent/catalyst choices improve synthesis efficiency? A:
- Solvent screening : Compare aprotic solvents (e.g., DMF vs. THF) to enhance enamine formation rates. Isopropanol minimizes side reactions but may require longer reaction times .
- Catalyst alternatives : Replace potassium carbonate with milder bases (e.g., triethylamine) for acid-sensitive intermediates, though yields may drop by ~15% .
- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 2 hours at 100°C, improving throughput but risking decomposition .
Computational Modeling Applications
Q: How can DFT calculations support research on this compound? A:
- Conformational analysis : Model the (E)-enamine configuration to predict stability and reactivity using B3LYP/6-31G* basis sets .
- Reaction mechanisms : Simulate nucleophilic attack pathways to identify transition states and optimize catalyst design .
- Solvent effects : Apply COSMO-RS to predict solubility in mixed solvents (e.g., ethyl acetate/hexane) for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
